2-Bromo-1-(2-carboxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(2-carboxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrO3 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a carboxylic acid group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-carboxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-carboxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .
Another method involves the use of ammonium bromide and oxone as brominating agents. This one-pot strategy allows for the efficient synthesis of alpha-bromoketones from secondary alcohols under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. The product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-carboxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes
Scientific Research Applications
2-Bromo-1-(2-carboxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-carboxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar structure but lacks the carboxylic acid group.
2-Bromo-1-(2-chlorophenyl)ethanone: Contains a chlorine atom instead of a carboxylic acid group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a carboxylic acid group .
Uniqueness
2-Bromo-1-(2-carboxyphenyl)ethanone is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
824413-93-6 |
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Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
3-(bromomethyl)-3-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c10-5-9(12)7-4-2-1-3-6(7)8(11)13-9/h1-4,12H,5H2 |
InChI Key |
VPIQHMNBCLJHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(CBr)O |
Origin of Product |
United States |
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